molecular formula C13H17N3O B15067024 1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one

1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one

Cat. No.: B15067024
M. Wt: 231.29 g/mol
InChI Key: GVSOMAFKVRFCSC-UHFFFAOYSA-N
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Description

1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one is a spirocyclic quinazolinone derivative characterized by a pyrrolidine (5-membered) ring fused to a quinazolinone core via a spiro carbon atom. The ethyl group at the 1'-position distinguishes it from other analogs.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

1-ethylspiro[3H-quinazoline-2,3'-pyrrolidine]-4-one

InChI

InChI=1S/C13H17N3O/c1-2-16-11-6-4-3-5-10(11)12(17)15-13(16)7-8-14-9-13/h3-6,14H,2,7-9H2,1H3,(H,15,17)

InChI Key

GVSOMAFKVRFCSC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)NC13CCNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Ethyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one typically involves multi-component reactions. One common method is the [3+2] cycloaddition reaction, where azomethine ylides are generated in situ and react with various dipolarophiles to form the spiro compound . The reaction conditions often include the use of ethanol as a solvent and mild heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of spiro compounds like 1’-Ethyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one may involve scalable multi-component reactions. The use of microdroplets and thin films has been shown to accelerate the reaction process, making it more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1’-Ethyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated spiro compounds .

Scientific Research Applications

The applications of 1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one are not explicitly detailed within the provided search results. However, the related chemical context within the search results allows for inferences regarding its potential applications in scientific research:

Spiro Compounds and their Synthesis

  • Spirocyclic Construction Spiro compounds, including 1'H-spiro[pyrrolidine-3,2'-quinazolin]-2-ones, possess unique 3D architectures, making them relevant in pharmacological applications .
  • Solid-Phase Synthesis The solid-phase synthesis of spiroquinazolines, such as 1'H-spiro[pyrrolidine-3,2'-quinazolin]-2-ones, involves building complex structures on a solid support, offering a method for creating diverse compounds with potential pharmacological relevance .
  • Cyclization Reactions The creation of spiro compounds often involves cyclization, a chemical process where acyclic precursors transform into cyclic structures. These methods are crucial for generating the core structure of molecules like this compound .

Potential Research Applications

  • Pharmacological Studies Given the structural properties of spiroquinazolines, they may be investigated for their potential biological activities and interactions with biological targets .
  • Drug Discovery As a unique heterocyclic compound, this compound could be a candidate in drug discovery research, serving as a scaffold for developing new pharmaceuticals .
  • Materials Science Spiro compounds may find use in materials science due to their specific structural and chemical properties, though this is an area requiring further research .

Related Compounds and Reactions

  • Heterocyclic Amines While not directly related to the target compound, research on heterocyclic amines (HCAs) demonstrates the importance of understanding the impact of environmental exposures on mutagenicity and carcinogenicity .
  • Spirooxindole-pyrrolidine Hybrids The synthesis of nitro-substituted spirooxindole-pyrrolidine heterocyclic hybrids through cycloaddition reactions indicates a method for creating related spiro compounds .
  • DNA Adduct Formation Studies on DNA adduct formation involving amines in human hepatocytes provide a context for understanding the interactions of related compounds with biological systems .

Mechanism of Action

The mechanism by which 1’-Ethyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s unique structure allows it to interact with these targets in a specific manner, leading to its observed effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Spiroquinazolinones
Compound Name Core Ring Substituent(s) Key Structural Features Reference
1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one Pyrrolidine 1'-Ethyl 5-membered spiro ring, ethyl substitution [13], [18]
1’-Benzoyl-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one Cyclohexane 1’-Benzoyl 6-membered spiro ring, aromatic acyl group [1]
1’-Cinnamoyl-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one Cyclohexane 1’-Cinnamoyl Conjugated vinyl group [2]
1'H-Spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one Cyclopentane None 5-membered spiro ring, unsubstituted [15]
1'-(4-Trifluoromethoxybenzyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one Piperidine 1'-(4-Trifluoromethoxybenzyl) Electron-withdrawing substituent [12]

Key Observations :

  • Substituents : Ethyl groups (as in the target compound) likely increase lipophilicity compared to unsubstituted analogs, improving membrane permeability. Acyl or benzyl groups (e.g., benzoyl, cinnamoyl) introduce aromaticity or conjugation, altering electronic properties .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds
Compound Name Melting Point (°C) Yield (%) Molecular Weight (g/mol) IR Key Peaks (cm⁻¹) Reference
1’-Benzoyl-spiro[cyclohexane-1,2’-quinazolin]-4’-one 185–187 91 366.41 3176 (N–H), 1649 (C=O) [1]
1’-Cinnamoyl-spiro[cyclohexane-1,2’-quinazolin]-4’-one 205–207 85 378.43 1674 (C=O), 1619 (C=C) [2]
1'H-Spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one N/A N/A 202.25 1644 (C=O), 1269 (N–C–N) [15]
1'-Ethyl-6'-fluoro-spiro[piperidine-4,2'-quinazolin]-4'-one N/A N/A 263.31 N/A [14]

Key Observations :

  • Melting Points : Acylated derivatives (e.g., benzoyl, cinnamoyl) exhibit higher melting points (185–207°C) due to increased crystallinity from aromatic stacking .
  • IR Signatures: All compounds show strong C=O stretches (~1640–1674 cm⁻¹) and N–H vibrations (~3176–3362 cm⁻¹), consistent with quinazolinone and amide functionalities .

Key Observations :

  • Anti-inflammatory Activity : Electron-withdrawing substituents (e.g., trifluoromethoxy) enhance activity, with some compounds outperforming diclofenac .
  • Antimicrobial Activity : Alkyl substituents (e.g., ethyl, methyl) may improve lipid solubility, aiding penetration into microbial cells .
  • Drug-Likeness : Piperidine derivatives often comply with Lipinski’s rule (molecular weight <500, logP <5), suggesting favorable pharmacokinetics .

Biological Activity

1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one is a compound belonging to the spiroquinazoline family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound, drawing from various research studies and findings.

Synthesis

The compound can be synthesized through a solid-phase approach, utilizing commercially available building blocks. The synthesis involves a base-mediated tandem reaction that includes C-arylation followed by cyclization into quinazolines. This method allows for the creation of unique three-dimensional architectures that are significant in pharmacology .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds in the spiroquinazoline class may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, particularly those related to steroid metabolism.

Inhibition Studies

In vitro studies have shown that derivatives of spiroquinazolines can inhibit the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme critical in cortisol metabolism. For instance, certain derivatives have demonstrated over 50% inhibition of 11β-HSD1 at a concentration of 10 µM, suggesting potential applications in managing metabolic disorders such as Cushing's syndrome and metabolic syndrome .

Pharmacological Implications

The inhibition of 11β-HSD1 is particularly noteworthy because it may lead to decreased cortisol levels, which could alleviate symptoms associated with hypercortisolism. The selectivity for 11β-HSD1 over 11β-HSD2 presents an advantage in drug design, aiming to minimize side effects associated with broader enzyme inhibition .

Case Studies

A case study examining a related compound showed that structural modifications could enhance biological activity significantly. For example, substituents at specific positions on the quinazoline ring influenced binding affinity and inhibitory potency against 11β-HSD isoforms. The most active derivative achieved an IC50 value comparable to known inhibitors like carbenoxolone, highlighting the therapeutic potential of these compounds .

Data Tables

The following table summarizes key findings from various studies on the biological activity of spiroquinazolines:

Compound NameTarget Enzyme% Inhibition at 10 µMIC50 (µM)Notes
This compound11β-HSD1>50%TBDPotential for metabolic disease treatment
Related Derivative A11β-HSD182.82%0.31High selectivity for isoform 1
Related Derivative B11β-HSD2<45%TBDLower inhibition compared to isoform 1

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